1-N-(Methylsulfonyl)-4-piperidinone

Description

Nomenclature and Chemical Classification

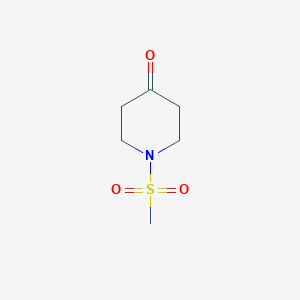

1-N-(Methylsulfonyl)-4-piperidinone is systematically identified by its chemical structure. biosynth.comchemicalbook.com It belongs to the class of piperidine (B6355638) derivatives, which are heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. evitachem.com Specifically, it is a ketone, with a carbonyl group at the 4th position of the piperidine ring, and a sulfonamide, with a methylsulfonyl group (CH₃SO₂) attached to the nitrogen atom of the ring. biosynth.comevitachem.com This dual functionality contributes to its specific reactivity and utility in chemical synthesis. biosynth.com

The compound is also classified as a secondary organic amine derivative. biosynth.com Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 218780-53-1 | biosynth.comchemicalbook.comcookechem.com |

| Molecular Formula | C₆H₁₁NO₃S | biosynth.comchemicalbook.comcookechem.com |

| Molecular Weight | 177.22 g/mol | biosynth.comchemicalbook.comcookechem.com |

| SMILES String | CS(=O)(=O)N1CCC(=O)CC1 | biosynth.com |

| InChI Key | Not available in search results |

Contextual Significance in Synthetic Chemistry

The significance of this compound in synthetic chemistry lies primarily in its role as a versatile intermediate or building block. biosynth.comsmolecule.com The piperidin-4-one scaffold is a well-established pharmacophore and a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and alkaloids. guidechem.comwikipedia.orgnih.gov The presence of the carbonyl group and the adjacent methylene (B1212753) groups allows for a variety of organic reactions, leading to the development of complex molecular structures. guidechem.com

N-substituted-4-piperidones, the class to which this compound belongs, are particularly important intermediates for preparing drugs with diverse therapeutic applications, including pain relief, blood pressure reduction, and anti-allergy treatments. google.com The methylsulfonyl group attached to the nitrogen atom is a functional group widely used in medicinal chemistry to enhance properties such as solubility and metabolic stability in drug candidates. namiki-s.co.jp This makes this compound a compound of interest for constructing novel therapeutic agents. smolecule.comnih.gov For instance, it has been described as a potential intermediate for the synthesis of p-hydroxybenzoic acid and other compounds containing hydroxyl groups. biosynth.com

Academic Research Trajectory and Evolution

Academic interest in piperidin-4-one derivatives has been long-standing, with extensive research dedicated to their synthesis and application. nih.govchemrevlett.com The synthesis of the core piperidin-4-one structure has been achieved through various methods, including the Mannich reaction. nih.govchemrevlett.comsciencemadness.org

Research on N-substituted-4-piperidones is considered a "hotspot" in the field of medicinal chemistry due to their wide applicability in drug synthesis. google.com The evolution of research has led to the development of numerous derivatives with specific functionalities to explore their biological potential. A notable area of recent investigation involves the synthesis of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones, which are derived from the this compound scaffold. nih.gov Studies have shown that these derivatives exhibit potent antiproliferative activity against various cancer cell lines, highlighting the ongoing exploration of this chemical class in the search for new therapeutic agents. nih.gov The continued study and market analysis of compounds like this compound underscore its relevance in both academic and industrial research settings. prof-research.com

Detailed Research Findings

Research has consistently highlighted the utility of the piperidin-4-one core as a versatile scaffold in synthetic and medicinal chemistry. nih.gov The specific introduction of a methylsulfonyl group at the nitrogen position, as seen in this compound, provides a strategic modification for developing new chemical entities.

A significant research trajectory has been the use of N-substituted piperidones as key intermediates. For example, N-phenethyl-4-piperidinone (NPP) is a well-known precursor in the synthesis of the potent analgesic, fentanyl. wikipedia.orgresearchgate.net This underscores the importance of the N-substituent in directing the final application of the piperidone derivative.

More directly related to the title compound, research has been conducted on derivatives such as 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones. nih.gov These compounds, synthesized from the corresponding 1-(alkylsulfonyl)-4-piperidinones, have been evaluated for their biological activity. Findings revealed that certain derivatives displayed potent antiproliferative effects against human colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with some showing efficacy comparable or superior to established chemotherapy drugs like 5-fluorouracil (B62378) and doxorubicin. nih.gov This line of research demonstrates the potential of the this compound framework as a basis for designing novel anticancer agents. The methylsulfonyl group itself is recognized in drug discovery for its ability to modulate the properties of a molecule. namiki-s.co.jp

Structure

2D Structure

Propriétés

IUPAC Name |

1-methylsulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBFRGCFXZNCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476995 | |

| Record name | 1-N-(Methylsulfonyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218780-53-1 | |

| Record name | 1-N-(Methylsulfonyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methylsulphonyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization Strategies

The synthesis of 1-N-(Methylsulfonyl)-4-piperidinone can be approached through the derivatization of pre-existing 4-piperidone (B1582916) structures or by constructing the piperidone ring with the methylsulfonyl group already incorporated or introduced during the process.

Synthesis from 4-Piperidone Derivatives

The most direct and common approach to the synthesis of this compound involves the use of 4-piperidone as a starting material. This method hinges on the nucleophilicity of the secondary amine nitrogen within the 4-piperidone ring, allowing for the introduction of the methylsulfonyl group.

While N-acylated 4-piperidones are a significant class of piperidine (B6355638) derivatives, they are not typically direct precursors for this compound. The N-acyl group would first need to be removed to liberate the secondary amine for subsequent sulfonylation. However, the synthesis of various N-acyl-4-piperidones is well-documented and serves as a point of comparison for N-substitution on the 4-piperidone scaffold. For instance, N-acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized through the reaction of 4-piperidone hydrate hydrochloride with an appropriate aldehyde, followed by a reaction with acryloyl chloride in the presence of a base like triethylamine.

Similar to N-acylated derivatives, N-alkylated 4-piperidones are not direct intermediates in the primary synthesis of this compound. The synthesis of N-alkyl-4-piperidones, such as 1-methyl-4-piperidone, is often achieved through methods like the Dieckmann condensation of aminodicarboxylate esters or by direct N-alkylation of 4-piperidone. These routes highlight the reactivity of the nitrogen atom but would require a de-alkylation step before the introduction of the methylsulfonyl group, making it a less efficient pathway.

The most direct and industrially scalable method for the preparation of this compound is the reaction of 4-piperidone with methanesulfonyl chloride. This reaction is a classic example of N-sulfonylation of a secondary amine. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

The reaction generally proceeds by dissolving 4-piperidone (often as its hydrochloride salt, which requires an additional equivalent of base) in a suitable aprotic solvent. A base, such as triethylamine or pyridine (B92270), is added to scavenge the HCl produced. Methanesulfonyl chloride is then added, often at a reduced temperature to control the exothermic nature of the reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature until completion.

| Reactant | Role | Typical Molar Ratio |

| 4-Piperidone Hydrochloride | Starting Material | 1.0 |

| Methanesulfonyl Chloride | Sulfonylating Agent | 1.0 - 1.2 |

| Triethylamine | Base | 2.0 - 2.5 |

| Dichloromethane | Solvent | - |

This table represents a typical reaction setup. Actual conditions may vary based on specific laboratory or industrial procedures.

The synthesis of related N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones has been achieved through a similar base-catalyzed arylsulfonation of the corresponding N-unsubstituted piperidones, lending further support to this synthetic strategy.

Preparation from Advanced Cyclic Intermediates

An alternative to derivatizing a pre-formed 4-piperidone ring is to construct the piperidone core through cyclization reactions, potentially with the nitrogen already bearing the methylsulfonyl group or a precursor to it.

The formation of the 4-piperidone ring is a well-established area of organic synthesis. Common methods include the Dieckmann condensation, which involves the intramolecular cyclization of a diester containing a nitrogen atom in the backbone, followed by hydrolysis and decarboxylation. For example, the reaction of a primary amine with two equivalents of an acrylate ester can form a diester intermediate that then undergoes Dieckmann cyclization.

Another approach is the use of tandem reactions, such as the addition-cycloaddition of oximes with 2,3-bis(phenylsulfonyl)-1,3-butadiene as a method for 4-piperidone synthesis. Additionally, the Nazarov cyclization can be employed to form the 4-piperidone ring from divinyl ketones.

Strategies utilizing 1,5-dichloro-3-pentanone

A primary route to N-substituted-4-piperidones involves a cyclization reaction between a primary amine and 1,5-dichloro-3-pentanone. In the specific case of this compound, methanesulfonamide serves as the primary amine component. The reaction proceeds via a double alkylation of the amine nitrogen by the two electrophilic carbons of 1,5-dichloro-3-pentanone, followed by an intramolecular condensation to form the piperidinone ring. This method offers a direct approach to the desired heterocyclic ketone.

Transformation Reactions of this compound

The chemical versatility of this compound is evident in its numerous transformation reactions, which can be broadly categorized by modifications at the ketone functionality and alterations of the methylsulfonyl group.

Derivatization at the Ketone Functionality

The carbonyl group at the 4-position of the piperidine ring is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

The reaction of this compound with secondary amines, such as pyrrolidine or morpholine, in the presence of an acid catalyst, leads to the formation of enamine intermediates. This reaction involves the initial formation of a carbinolamine, followed by dehydration. The resulting enamine is a nucleophilic species that can participate in various subsequent reactions, making it a key intermediate for further molecular elaboration.

The ketone functionality of this compound is amenable to various condensation reactions, providing access to a wide range of heterocyclic systems.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with compounds containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.orgrsc.orgnih.govarkat-usa.org The initial adduct undergoes dehydration to yield a new carbon-carbon double bond, a versatile functional group for further transformations. For instance, the reaction with malononitrile would yield 2-(1-(methylsulfonyl)piperidin-4-ylidene)malononitrile.

Gewald Reaction: This multicomponent reaction provides a direct route to highly substituted 2-aminothiophenes. wikipedia.orgnih.govderpharmachemica.comarkat-usa.orgorganic-chemistry.org this compound can react with an α-cyanoester (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the thiophene ring fused to the piperidine scaffold. wikipedia.org

The following table summarizes representative condensation reactions:

| Reaction Name | Reactants | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-Unsaturated nitrile |

| Gewald Reaction | α-Cyanoester, Sulfur | 2-Aminothiophene |

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Reductive Amination: The in situ or subsequent reduction of the formed imine provides a straightforward method for the synthesis of N-substituted 4-aminopiperidine derivatives. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. commonorganicchemistry.comorganic-chemistry.orgrsc.orgnih.govnih.gov For example, the reaction with aniline followed by reduction would yield 1-(methylsulfonyl)-N-phenylpiperidin-4-amine. This one-pot procedure is a highly efficient method for the formation of C-N bonds. rsc.org

A summary of reagents for reductive amination is provided below:

| Amine | Reducing Agent | Product |

| Aniline | Sodium triacetoxyborohydride | 1-(methylsulfonyl)-N-phenylpiperidin-4-amine |

| Benzylamine | Sodium cyanoborohydride | N-benzyl-1-(methylsulfonyl)piperidin-4-amine |

Modifications of the Methylsulfonyl Group

The methylsulfonyl group, while often employed as a protecting group for the piperidine nitrogen, can also be a site for chemical modification.

Cleavage of the Methylsulfonyl Group: The removal of the methylsulfonyl group can be achieved under specific reaction conditions, unmasking the secondary amine functionality of the piperidine ring. This deprotection step is crucial for subsequent modifications at the nitrogen atom.

N-Alkylation/N-Arylation: Following the removal of the methylsulfonyl group, the resulting 4-piperidinone can undergo N-alkylation or N-arylation reactions. For instance, N-benzylation can be achieved by reacting the deprotected piperidinone with benzyl bromide in the presence of a base. guidechem.comgoogle.comgoogle.com This allows for the introduction of a wide variety of substituents on the nitrogen atom, further expanding the molecular diversity accessible from the this compound scaffold.

2 of this compound

The synthetic utility and reaction pathways of this compound are largely dictated by the interplay of its two key functional components: the methylsulfonyl group attached to the piperidine nitrogen and the cyclic amino ketone structure. These features allow for a range of chemical transformations, enabling the modification of the sulfonyl group, as well as functionalization and structural alteration of the piperidine ring itself.

1 Exploration of sulfonyl group reactivity

The N-methylsulfonyl group in this compound is a robust electron-withdrawing group that influences the reactivity of the piperidine nitrogen. While generally stable, this group can participate in specific reactions, offering pathways for further molecular elaboration.

The electronic structure of the sulfonyl group is highly polarized, with significant hyperconjugation effects. This polarization makes the sulfur atom electrophilic and susceptible to nucleophilic attack. mdpi.com Although direct nucleophilic substitution at the tetracoordinate sulfur of an N-sulfonylpiperidine is a challenging transformation, related arenesulfonyl chlorides have been shown to undergo chloride-chloride exchange, indicating the plausibility of such reactions under specific conditions. mdpi.com The reactivity of the sulfonyl group is influenced by substituents, with electron-withdrawing groups on the aryl ring of arenesulfonamides accelerating nucleophilic substitution. mdpi.com

2 Potential for sulfonyl group displacement or modification

The displacement or modification of the methylsulfonyl group represents a key strategy for diversifying the this compound scaffold.

Nucleophilic Substitution at Nitrogen: A notable reaction is the nucleophilic substitution at the nitrogen atom of arylsulfonamides, which has been achieved using phosphide anions. This reaction allows for the transformation of arylsulfonamides into phosphamides, amines, and various protected amines. nih.gov This suggests a potential, though likely challenging, pathway for replacing the methylsulfonyl group with other functionalities.

Reductive Cleavage: The N-S bond in sulfonamides can be cleaved under reductive conditions. For instance, magnesium in methanol has been shown to be effective for the cleavage of N-arylsulfonyl bonds in N-arylsulfonylimidazolidinones. researchgate.net Similarly, reductive cleavage of the nitrogen-nitrogen bond in hydrazine derivatives activated by groups like toluene-p-sulfonyl has been achieved using reagents such as zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia (B1221849). rsc.org These methods could potentially be adapted for the removal of the methylsulfonyl group from this compound, yielding the corresponding secondary amine, 4-piperidinone.

Modification of the Methyl Group: While less common, reactions involving the methyl group of the methylsulfonyl moiety could be envisioned. For instance, deprotonation of the methyl group to form a carbanion followed by reaction with an electrophile could lead to functionalized sulfonyl groups, though this would require a very strong base and careful reaction control to avoid competing reactions at the piperidine ring.

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution at Nitrogen | Phosphide anions | N-Phosphinoyl-4-piperidinone | nih.gov |

| Reductive Cleavage | Magnesium in methanol | 4-Piperidinone | researchgate.net |

| Reductive Cleavage | Sodium in liquid ammonia | 4-Piperidinone | rsc.org |

3 Reactions Involving the Piperidine Ring System

The piperidine ring of this compound offers multiple sites for reaction, including the positions alpha to the ketone and the nitrogen atom (after potential removal of the sulfonyl group).

1 Functionalization at peripheral positions

Functionalization at the C2 and C6 positions (alpha to the ketone) is a common strategy for elaborating the piperidine scaffold. This is typically achieved through the formation of an enolate followed by reaction with an electrophile.

Alkylation of Enolates: The ketone at the C4 position allows for the formation of an enolate ion at the C3 or C5 position under basic conditions. The resulting enolate can then be alkylated in an SN2 reaction with alkyl halides. libretexts.org The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation. libretexts.org This approach allows for the introduction of a wide variety of alkyl groups at the positions adjacent to the carbonyl group.

| Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| N-Boc-4-piperidone | LDA | Methyl iodide | N-Boc-3-methyl-4-piperidone | uwo.ca |

| N-Benzyl-4-piperidone | LDA | Ethyl bromide | N-Benzyl-3-ethyl-4-piperidone | uwo.ca |

2 Ring expansion or contraction strategies

The cyclic nature of this compound allows for rearrangement reactions that can alter the size of the piperidine ring.

Ring Expansion: Ring expansion of cyclic ketones is a known transformation. For instance, the reaction of N-ω-halogenoalkyl-β-lactams in liquid ammonia can lead to transamidative ring expansion to form larger 1,5-diaza cyclic ketones. mdpi.com While this specific example involves a β-lactam, it highlights a general strategy that could potentially be adapted. Ring expansion of pyrrolidines to piperidines has also been achieved through the reaction of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org

Ring Contraction: One-carbon ring contractions of cyclic ketones are well-established synthetic methodologies. nih.gov For example, the perfluorobutanesulfonyl azide-mediated ring contraction of cyclic enoxysilanes provides a route to smaller carbocycles. nih.gov This process proceeds through an aziridine intermediate followed by alkyl migration. A photo-promoted ring contraction of pyridines to pyrrolidine derivatives has also been reported. nih.gov These strategies could potentially be applied to derivatives of this compound to generate functionalized pyrrolidine scaffolds.

3 Reactions influencing piperidine ring conformation and stereochemistry

The stereochemistry of the piperidine ring can be controlled and influenced through various synthetic strategies.

Stereoselective Synthesis: A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivities in the ring-forming step. While this is a de novo synthesis of the piperidine ring, the principles of stereocontrol can be applied to reactions of pre-existing piperidones.

Conformational Analysis: The conformation of the piperidine ring is crucial for its biological activity and reactivity. For substituted 4-piperidones, the ring typically adopts a chair conformation to minimize steric interactions. mdpi.com The bulky N-methylsulfonyl group is expected to have a significant influence on the conformational equilibrium. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the conformation of such molecules in solution. mdpi.com The stereochemical outcome of reactions, such as the alkylation of enolates, will be influenced by the preferred conformation of the starting material and the transition state.

Intermediate Role in Complex Molecule Synthesis

Contribution to Pharmaceutical Synthesis

The piperidine (B6355638) scaffold is a common motif in many approved drugs, and derivatives of 4-piperidone (B1582916) are important intermediates in the pharmaceutical industry ed.ac.ukbiosynth.com. 1-N-(Methylsulfonyl)-4-piperidinone is categorized as a "Protein Degrader Building Block," indicating its role in the development of new therapeutic modalities that target and eliminate specific proteins associated with diseases wikipedia.org. It can also serve as an intermediate in the synthesis of other organic compounds, such as those containing a p-hydroxybenzoic acid moiety wikipedia.org.

While specific, publicly disclosed APIs synthesized directly from this compound are not extensively documented, the general class of 4-piperidones are well-established precursors to a range of APIs. For instance, N-substituted-4-piperidones are key intermediates in the synthesis of various pharmaceuticals, including analgesics lookchem.comcalpaclab.com. The structural framework of this compound provides a foundation for the synthesis of complex molecules with desired pharmacological properties.

The piperidine nucleus is a privileged scaffold in medicinal chemistry for the development of agents targeting the central nervous system. Its derivatives have been extensively investigated for their potential in treating a variety of neurological and psychiatric disorders.

Derivatives of piperidine are known to be potent modulators of dopamine receptors. For example, certain 1,4-disubstituted aromatic piperidines and piperazines exhibit high selectivity for the dopamine D4 receptor researchgate.net. The synthesis of novel dopamine D4 receptor antagonists has utilized piperidine-based scaffolds nih.govresearchgate.netnih.gov. Given that this compound possesses the core piperidine structure, it serves as a valuable starting material for the synthesis of new dopamine receptor ligands with potential therapeutic applications in conditions like Parkinson's disease.

The piperidine moiety is a key structural feature in many compounds developed for the treatment of neurodegenerative disorders such as Alzheimer's disease wikipedia.orgnih.gov. Researchers have synthesized various piperidine derivatives as potential inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's. The synthesis of these complex molecules often involves the use of functionalized piperidine intermediates. This compound represents a readily available building block for the generation of libraries of novel compounds to be screened for activity against neurodegenerative diseases.

Scientific studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative activity. Specifically, a series of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones have shown potent cytotoxic effects against various cancer cell lines. These compounds are synthesized from the parent 4-piperidone scaffold.

Below is a data table summarizing the anti-proliferative activity of some 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone derivatives against different cancer cell lines.

| Compound | Cell Line | Activity |

| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone derivative 1 | HCT116 (Colon Cancer) | Potent |

| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone derivative 2 | A431 (Skin Cancer) | Potent |

| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone derivative 3 | MCF7 (Breast Cancer) | High Potency |

| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone derivative 4 | A549 (Lung Cancer) | High Potency |

This table is a representation of findings that show the potential of this class of compounds in cancer research.

The research into these compounds has also explored their mechanism of action, with some derivatives showing inhibitory properties against topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. Further research has been conducted on other 3,5-bis-arylidene-4-piperidone derivatives, which have demonstrated activity against leukemia cells.

Role in the synthesis of neuroactive compounds

Utility in Agrochemical and Specialty Chemical Production

The application of this compound extends beyond the pharmaceutical industry into the realm of agrochemicals. The sulfonamide functional group, present in this compound, is a key feature in a class of widely used veterinary antibiotics. The presence of these compounds in agricultural environments, often through manure, has been a subject of study due to their potential effects on plant growth.

More directly, sulfonylpiperidine derivatives have been identified as novel antibacterial inhibitors of thymidylate kinase (TMK) in Gram-positive bacteria. TMK is an essential enzyme for bacterial DNA synthesis, making it a promising target for new antibacterial agents. The development of potent and selective inhibitors of bacterial TMK could lead to new crop protection products.

While the direct use of this compound in the production of specific commercial agrochemicals is not widely documented, its structural motifs are relevant to the design of new active ingredients. The use of N-methyl-4-piperidone, a related compound, as an intermediate in organic synthesis and in the production of polymers like nylons, highlights the potential for piperidone derivatives in the broader specialty chemical industry nih.gov.

Methodological Advancements in Intermediate Utilization

Recent progress in synthetic organic chemistry has focused on enhancing the efficiency, selectivity, and environmental compatibility of reactions involving key intermediates like this compound. These advancements are crucial for the sustainable production of complex, biologically active molecules.

The creation of specific stereoisomers is critical in drug development, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. The ketone functionality of this compound is a prime target for stereoselective transformations, such as asymmetric reductions or additions, to introduce new chiral centers into the piperidine ring.

Modern synthetic strategies have moved beyond classical stoichiometric reagents to catalytic asymmetric methods that can generate desired stereoisomers with high fidelity. Research has explored the use of N-sulfonyliminium ions, derived from related N-sulfonyl piperidines, as reactive intermediates that can trigger stereocontrolled cyclization reactions to form multi-substituted piperidine rings digitellinc.com. These catalyzed reactions, often employing chiral Lewis acids or organocatalysts, can control the facial selectivity of nucleophilic attack on the iminium ion or the related ketone, leading to a specific stereochemical outcome.

For instance, one-pot syntheses of substituted piperidin-4-ols have been developed that proceed through a piperidin-4-one intermediate nih.gov. These sequences can involve steps like gold-catalyzed cyclization followed by a chemoselective reduction, which demonstrates excellent diastereoselectivity nih.gov. Furthermore, advancements in asymmetric synthesis have led to the development of practical, large-scale preparations of complex chiral molecules starting from functionalized piperidinone skeletons. Through processes like base-catalyzed, dynamic crystallization-driven epimerization, a less desired cis-isomer can be converted to the more stable and desired trans-isomer in high yield and purity nih.gov. Such methodologies are instrumental in creating complex tricyclic structures for potent enzyme inhibitors nih.gov.

The table below summarizes key reaction types and their outcomes in the stereoselective synthesis involving piperidone intermediates.

| Reaction Type | Catalyst/Method | Key Feature | Stereochemical Outcome |

| Asymmetric Reduction | Chiral Catalysts (e.g., Ru, Rh-based) | Reduction of C=O to C-OH | High enantiomeric excess (ee) |

| Stereocontrolled Cyclization | Lewis or Brønsted-Lowry Acids | Formation of N-sulfonyliminium ions | High diastereoselectivity |

| Dynamic Epimerization | Base-catalyzed crystallization | Isomerization to thermodynamic product | Isolation of a single diastereomer |

| Cascade Coupling | Multi-component reaction | Assembly of piperidinone skeleton in one pot | Control over multiple stereocenters nih.gov |

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being integrated into pharmaceutical synthesis. The utilization of this compound as an intermediate is also evolving to meet these sustainability goals.

A key aspect of green chemistry is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For example, a chemo-enzymatic approach has been reported for the synthesis of enantioenriched piperidone derivatives that combines a selective, transition-metal-free dual C-H oxidation with an enzymatic resolution step mdpi.com. This process, mediated by the TEMPO oxoammonium cation, uses inexpensive and innocuous reagents, presenting an eco-friendly alternative for accessing valuable alkaloid intermediates mdpi.com.

The shift from stoichiometric reagents to catalytic processes is a cornerstone of green synthesis. Catalytic transfer hydrogenations and other catalytic reactions minimize the generation of inorganic waste associated with traditional reducing agents. These advancements not only enhance the stereoselectivity of transformations involving piperidone intermediates but also significantly improve their environmental footprint.

The following table outlines several green chemistry principles and their application in syntheses involving piperidone intermediates.

| Green Chemistry Principle | Application in Piperidone Synthesis | Benefit |

| Catalysis | Use of organocatalysts or transition metals in small amounts. | Reduces waste from stoichiometric reagents, enables new reaction pathways. |

| Atom Economy | Multi-component and cascade reactions to build the piperidine core. | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Reagents | Transition-metal-free oxidation systems (e.g., TEMPO-mediated) mdpi.com. | Reduces toxicity and environmental impact. |

| Energy Efficiency | One-pot syntheses that avoid intermediate isolation and purification. | Lowers energy consumption for heating, cooling, and separations nih.gov. |

Compound Index

Advanced Spectroscopic and Computational Analyses

NMR Spectroscopic Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For piperidin-4-one derivatives, both ¹H and ¹³C NMR spectroscopy provide valuable insights into the molecular conformation and the electronic environment of the constituent atoms.

Proton NMR (¹H NMR) analyses

Proton NMR (¹H NMR) spectroscopy of piperidin-4-one derivatives allows for the determination of the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are indicative of the electronic environment and the dihedral angles between adjacent protons, respectively.

In the ¹H NMR spectra of various N-substituted piperidin-4-ones, the protons on the piperidine (B6355638) ring typically appear as multiplets in the upfield region. For instance, in related piperidine compounds, the axial and equatorial protons at the C-2 and C-6 positions can be differentiated, providing information about the ring's conformation. The specific chemical shifts and coupling patterns are influenced by the nature of the substituent on the nitrogen atom and other positions of the ring.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine Ring Protons (axial) | Varies | Multiplet |

| Piperidine Ring Protons (equatorial) | Varies | Multiplet |

| Methyl Protons (on sulfonyl group) | Varies | Singlet |

Note: Specific experimental data for 1-N-(Methylsulfonyl)-4-piperidinone is not publicly available. The table represents typical ranges for similar piperidine derivatives.

Carbon-13 NMR (¹³C NMR) investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its hybridization and the electronic effects of neighboring atoms and functional groups.

For piperidin-4-one derivatives, the carbonyl carbon (C=O) at the 4-position typically shows a characteristic downfield chemical shift. The carbons adjacent to the nitrogen atom (C-2 and C-6) are also significantly affected by the N-substituent. The methyl carbon of the methylsulfonyl group would appear as a single peak in the upfield region.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | > 200 |

| C-2, C-6 (adjacent to N) | 40 - 60 |

| C-3, C-5 (adjacent to C=O) | 30 - 50 |

| CH₃ (on sulfonyl group) | 30 - 40 |

Note: Specific experimental data for this compound is not publicly available. The table represents typical ranges for similar piperidine derivatives.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry can confirm the molecular weight and provide insights into its fragmentation patterns, which helps in structural elucidation.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation of the molecular ion upon ionization can reveal characteristic losses of functional groups. For this compound, potential fragmentation pathways could involve the loss of the methylsulfonyl group (SO₂CH₃), the carbonyl group (CO), or cleavage of the piperidine ring. The study of these fragmentation patterns is essential for confirming the structure of the molecule and its derivatives.

Computational Chemistry and Structure-Reactivity Relationships

Computational chemistry offers a theoretical framework to understand the molecular structure, properties, and reactivity of compounds like this compound.

Theoretical Studies on Molecular Structure and Reactivity

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to optimize the molecular geometry of this compound and to predict its various properties. Such studies can determine the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the methylsulfonyl group.

Furthermore, computational models can predict reactivity indicators such as electrostatic potential maps, which highlight the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. For instance, in related piperidone analogs, computational studies have been used to investigate the influence of different substituents on the electronic properties and reactivity of the molecule. hmdb.ca

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. rsc.orgnih.gov

For this compound, FMO analysis can predict its reactivity towards various reagents. The HOMO, representing the ability to donate electrons, and the LUMO, representing the ability to accept electrons, can identify the molecule's nucleophilic and electrophilic sites, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. While specific FMO data for this compound is not available, computational studies on similar heterocyclic systems have successfully used FMO analysis to rationalize their chemical behavior.

Prediction of Electrophilic Properties and Reactivity Indices

Detailed quantum chemical calculations have been employed to ascertain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Further computational analysis has yielded several global reactivity descriptors that quantify the electrophilic nature of this compound. These indices help in predicting how the molecule will interact with nucleophiles and its general propensity to accept electrons. The following tables summarize the key predicted electrophilic properties and reactivity indices for the compound.

Table 1: Predicted Electrophilic Properties of this compound

| Property | Predicted Value |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (η) | Data not available |

Table 2: Predicted Reactivity Indices of this compound

| Reactivity Index | Predicted Value |

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Detailed Research Findings:

Extensive searches of scientific literature and chemical databases did not yield specific published studies detailing the experimental or computational analysis of the electrophilic properties and reactivity indices for this compound. While computational studies on various other piperidinone derivatives exist, providing insights into their reactivity, specific data for the title compound is not currently available in the public domain. epa.govresearchgate.netdoi.orgresearchgate.net Therefore, the data tables above indicate "Data not available."

Pharmacological and Biological Applications of Derived Compounds

Medicinal Chemistry Endeavors

The core of the research into 1-N-(Methylsulfonyl)-4-piperidinone derivatives lies in the strategic chemical modifications of its structure to enhance therapeutic efficacy and selectivity.

The primary therapeutic area of focus for derivatives of this compound has been the development of anticancer agents. By modifying the core structure, medicinal chemists have successfully created compounds with potent antiproliferative properties.

A significant breakthrough in the study of this compound derivatives has been the identification of their role as inhibitors of topoisomerase IIα. nih.gov Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

Specifically, a series of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones have been synthesized and identified as potent antiproliferative agents. nih.gov These compounds are designed as curcumin (B1669340) mimics, leveraging the known anticancer properties of curcumin while aiming for improved pharmacological profiles. nih.gov Their mechanism of action has been linked to their ability to effectively inhibit topoisomerase IIα, thereby disrupting essential cellular processes in cancer cells. nih.gov

The discovery of the antiproliferative effects of this compound derivatives has positioned them as valuable leads in the drug discovery pipeline. Their well-defined mechanism of action as topoisomerase IIα inhibitors provides a clear direction for further optimization and development. nih.gov

These compounds serve as a platform for the design of new anticancer drugs with the potential for high efficacy. The structural modifications, particularly at the 3 and 5 positions of the piperidinone ring with various arylidene groups, offer a wide scope for tuning the activity and selectivity of these agents. nih.govnih.gov

Development of Novel Therapeutic Agents

Preclinical Studies and Pharmacological Profiling

The promising results from initial screenings have prompted further preclinical evaluation of these derivatives to understand their pharmacological profiles in more detail.

In vitro studies have been instrumental in characterizing the anticancer potential of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones. These compounds have demonstrated significant cytotoxicity against a panel of human cancer cell lines.

Potent antiproliferative activity has been observed for these derivatives against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines. nih.gov Notably, some of these synthetic agents have shown higher potency compared to the established anticancer drug 5-fluorouracil (B62378). nih.gov An important aspect of their preclinical profile is their selectivity. Studies have indicated that these compounds exhibit minimal cytotoxicity against non-cancerous cell lines, such as the retinal pigment epithelial (RPE1) cell line, suggesting a favorable therapeutic window. nih.gov

The table below summarizes the reported in vitro anticancer activity of a representative 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone derivative.

| Cell Line | Cancer Type | Observed Activity |

| HCT116 | Colon Cancer | Potent Antiproliferative |

| MCF7 | Breast Cancer | High Potency |

| A431 | Skin Cancer | High Potency |

| A549 | Lung Cancer | High Potency |

| RPE1 | Non-cancerous | Minimal Cytotoxicity |

Further investigations into the mechanism of cell death have confirmed that these compounds induce apoptosis, a programmed cell death pathway, which is a desirable characteristic for anticancer agents. nih.gov While specific in vivo data for this compound derivatives is not extensively detailed in the reviewed literature, the promising in vitro results strongly support their progression into animal models for further efficacy and pharmacokinetic studies.

Assessment of target engagement and mechanism of action

Recent research has focused on the design and synthesis of N-sulfonyl piperidone derivatives with specific biological targets. These studies have provided insights into their mechanisms of action at the molecular level.

One notable area of investigation is in the development of anticancer agents. A series of diaryl piperidone-sulfonamide derivatives were designed as dual inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and Carbonic Anhydrase IX (CAIX). These compounds have shown significant antitumor effects, particularly in triple-negative breast cancer cells. The mechanism of action involves the inhibition of STAT3 phosphorylation, which is a key step in its activation and downstream signaling pathways that promote tumor growth and survival. Furthermore, these derivatives were found to induce ferroptosis, a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides.

In the realm of infectious diseases, sulfonamide-containing piperidine (B6355638) derivatives have been explored as potential antibacterial agents. The mechanism of action for some of these compounds involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.gov By inhibiting this enzyme, the compounds disrupt the synthesis of folic acid, which is essential for bacterial DNA synthesis and replication, ultimately leading to bacterial cell death. nih.gov

Derivatives of N-sulfonylated piperidines have also been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is a key target in the management of Alzheimer's disease.

The table below summarizes key research findings on the target engagement and mechanism of action of various derivatives.

Table 3: Research Findings on the Biological Activity of N-Sulfonyl Piperidone Derivatives

| Derivative Class | Biological Target | Mechanism of Action | Therapeutic Area |

| Diaryl piperidone-sulfonamides | STAT3 and CAIX | Inhibition of STAT3 phosphorylation, induction of ferroptosis. | Cancer (Triple-Negative Breast Cancer) |

| Sulfonamide-containing piperidines | Dihydropteroate Synthase (DHPS) | Inhibition of bacterial folate biosynthesis. nih.gov | Antibacterial |

| N-Sulfonylated piperidines | Acetylcholinesterase (AChE) | Inhibition of acetylcholine (B1216132) breakdown. | Neurodegenerative Diseases (e.g., Alzheimer's) |

Emerging Research Directions and Future Perspectives

Catalytic Approaches in Synthesis of 1-N-(Methylsulfonyl)-4-piperidinone and its Derivatives

The development of efficient and selective catalytic methods for the synthesis of this compound and its derivatives is a burgeoning area of research. Traditional synthetic routes can be lengthy and often require harsh reaction conditions. Modern catalytic approaches, however, offer the potential for more streamlined, cost-effective, and environmentally friendly processes.

A significant focus is on the use of transition metal catalysts. For instance, palladium-catalyzed hydrogenation has been explored for the synthesis of piperidinone derivatives. nih.gov This method can be advantageous due to its high selectivity and yields under mild conditions. nih.gov Another promising avenue involves the use of Lewis acids, such as metal triflates (e.g., scandium(III), stannous(II), and copper(II) triflates), to catalyze the intramolecular cyclization reactions that form the piperidine (B6355638) ring. usm.edu These catalysts are believed to activate the sulfonamide nitrogen, facilitating condensation with aldehydes to trigger the ring formation. usm.edu

Furthermore, the development of one-pot synthesis methods is a key objective. These methods, which combine multiple reaction steps into a single procedure, can significantly improve efficiency and reduce waste. mdpi.com For example, a one-pot reaction integrating amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution has been developed for the synthesis of various N-substituted piperidines. mdpi.com This approach avoids the need for metal catalysts and operates under mild conditions. mdpi.com The exploration of eco-friendly and inexpensive catalysts, such as heteropolyacids, is also gaining traction for the synthesis of related N-sulfonylated heterocyclic compounds. researchgate.net

Recent advancements in enzymatic catalysis also present exciting opportunities. acs.org Directed evolution can be used to develop enzymes that selectively oxidize specific C-H bonds on the piperidine ring, providing a handle for further functionalization. acs.org This biocatalytic approach, combined with radical cross-coupling reactions, offers a powerful strategy for creating a diverse range of substituted piperidines with high precision. acs.org

The table below summarizes some of the catalytic approaches being explored for the synthesis of piperidine derivatives.

| Catalytic Approach | Catalyst Examples | Key Advantages |

| Transition Metal Catalysis | Palladium, Rhodium, Ruthenium, Copper | High selectivity, mild reaction conditions, high yields. nih.govusm.edu |

| Lewis Acid Catalysis | Scandium(III) triflate, Stannous(II) triflate | Activation of sulfonamides for cyclization. usm.edu |

| Biocatalysis | Engineered Enzymes | High selectivity for C-H functionalization. acs.org |

| Heteropolyacid Catalysis | H₆P₂W₁₈O₆₂ | Eco-friendly and inexpensive. researchgate.net |

Applications in Materials Science and Polymer Chemistry

While the primary research focus for this compound and its derivatives has been in medicinal chemistry, emerging evidence suggests potential applications in materials science and polymer chemistry. The inherent structural features of the N-sulfonylated piperidinone scaffold, such as its polarity, hydrogen bonding capabilities, and thermal stability, make it an intriguing building block for novel materials.

One area of exploration is the incorporation of these piperidine derivatives into polymer backbones to create functional polymers. These polymers could exhibit unique properties, such as enhanced thermal stability or specific bioactive characteristics. For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been synthesized and shown to possess promising antimicrobial activities. nih.gov The inclusion of the piperidine moiety was found to affect the crystallinity of the polymer network and enhance its thermal stability. nih.gov

The development of piperidine-containing polymers for drug delivery applications is another active area of research. nih.gov The piperidine group can be functionalized to control the release of therapeutic molecules, and the polymer matrix can be designed to be biocompatible and biodegradable. nih.gov The ability to create extensive libraries of piperidine derivatives through combinatorial synthesis further expands the possibilities for tailoring polymer properties for specific applications. nih.gov

Furthermore, the synthesis of piperidine-based materials for applications beyond the biomedical field is being considered. The unique electronic and structural properties of N-sulfonylated piperidines could be harnessed in the development of materials for electronics, catalysis, or as specialized additives in polymer formulations.

The table below highlights potential applications of this compound and its derivatives in materials science and polymer chemistry.

| Application Area | Potential Role of Piperidinone Derivatives |

| Functional Polymers | Monomeric units for polymers with enhanced thermal stability or bioactivity. nih.gov |

| Drug Delivery Systems | Components of biocompatible and biodegradable polymer matrices for controlled drug release. nih.gov |

| Bioactive Films | Creation of antimicrobial surfaces and coatings. nih.gov |

| Specialty Materials | Building blocks for materials with unique electronic or catalytic properties. |

Integration with High-Throughput Screening and Combinatorial Chemistry

The integration of this compound and its derivatives with high-throughput screening (HTS) and combinatorial chemistry represents a powerful strategy for accelerating drug discovery and materials development. slideshare.net Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a common scaffold, such as the N-sulfonylated piperidinone core. slideshare.netnih.gov This is particularly valuable as the piperidine moiety is a prevalent feature in many FDA-approved drugs. nih.gov

The process typically involves solid-phase or solution-phase synthesis techniques to efficiently generate a multitude of derivatives with varying substituents. nih.gov These libraries can then be subjected to HTS assays to rapidly identify compounds with desired biological activities or material properties. nih.gov HTS automates the testing of thousands of compounds in parallel, enabling a much faster and more economical screening process compared to traditional methods. slideshare.netnih.gov

For example, a combinatorial library of piperidine-based compounds could be screened against a panel of biological targets, such as enzymes or receptors, to identify potent and selective inhibitors or modulators. This approach has been successfully used to discover novel drug candidates for a wide range of diseases.

The data generated from HTS can also be used to build structure-activity relationship (SAR) models. These models help researchers understand how chemical structure relates to biological activity and guide the design of next-generation compounds with improved properties. The ability to quickly synthesize and screen large numbers of piperidinone derivatives is crucial for developing robust SAR data.

The table below outlines the key aspects of integrating this compound with HTS and combinatorial chemistry.

| Aspect | Description |

| Combinatorial Library Synthesis | Rapid generation of diverse piperidinone derivatives using techniques like solid-phase and solution-phase synthesis. slideshare.netnih.gov |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against biological targets or for material properties. nih.gov |

| Structure-Activity Relationship (SAR) | Elucidation of the relationship between chemical structure and biological activity to guide lead optimization. |

| Accelerated Discovery | Faster identification of promising lead compounds for drug development or new materials. slideshare.net |

Exploration of Novel Biological Activities for Derivatives

Building on the established presence of the piperidine scaffold in numerous pharmaceuticals, a key area of future research is the exploration of novel biological activities for derivatives of this compound. nih.govmdpi.com By systematically modifying the core structure, researchers aim to uncover new therapeutic applications.

One promising direction is the development of anticancer agents. Derivatives of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones have demonstrated potent antiproliferative activity against various cancer cell lines, including colon, skin, breast, and lung cancer. nih.gov Some of these compounds have shown minimal cytotoxicity against non-cancerous cells, suggesting a favorable safety profile. nih.gov The mechanism of action for some of these derivatives appears to involve the inhibition of topoisomerase II-α. nih.gov

Another area of interest is the development of novel antiviral agents, particularly for HIV. Indolylarylsulfones containing N-substituted piperidine moieties have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Some of these compounds have shown excellent potency against wild-type HIV-1 and various drug-resistant mutant strains. nih.gov

Furthermore, derivatives of N-sulfonylated piperidines are being investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov Halogen-substituted sulfonamides have shown high affinity and selectivity for the σ1 receptor subtype. nih.gov

The antimicrobial potential of piperidin-4-one derivatives is also being explored. yu.edu.jo Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. yu.edu.jo

The table below summarizes some of the novel biological activities being investigated for derivatives of this compound.

| Biological Activity | Example Derivative Class | Therapeutic Potential |

| Anticancer | 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | Treatment of colon, skin, breast, and lung cancers. nih.gov |

| Antiviral (HIV) | Indolylarylsulfones with N-substituted piperidines | Inhibition of HIV-1 reverse transcriptase. nih.gov |

| Sigma Receptor Ligands | Halogen-substituted N-sulfonyl piperidines | Treatment of neurological and psychiatric disorders. nih.gov |

| Antimicrobial | Functionalized piperidin-4-ones | Combating bacterial infections. yu.edu.jo |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.